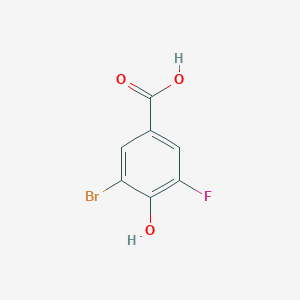

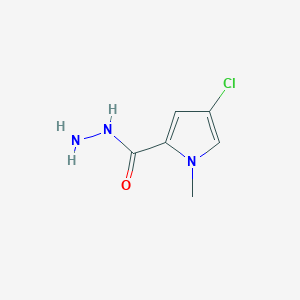

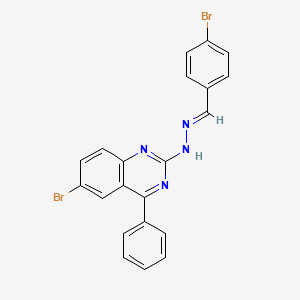

![molecular formula C15H17N3O3S B2757414 2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide CAS No. 701223-58-7](/img/structure/B2757414.png)

2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cancer Therapy

The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor, which plays an essential role in various types of tumors . Therefore, targeting these receptors represents an attractive strategy for cancer therapy .

Organic Synthesis

The compound is used in organic synthesis, particularly in the production of other complex organic compounds .

Small Modular Reactors (SMRs)

Although the term “SMR” in “SMR000075922” typically refers to Small Modular Reactors in the context of nuclear energy , it’s unclear if this specific compound has a direct application in this field.

Plant Immunity

The compound, when referred to as “CBKinase1_017938”, is associated with a protein known as BRASSINOSTEROID-SIGNALING KINASE1 (BSK1). This protein plays a crucial role in plant immunity against powdery mildew fungi by enhancing the phosphorylation of another protein, MPK15 .

Fertility in Rice

As “CBKinase1_005538”, the compound is associated with the receptor-like cytoplasmic kinase BRASSINOSTEROID-SIGNALING KINASE1 (RACK1B). This kinase plays a role in fertility in rice by modulating the NADPH-dependent reactive oxygen species (ROS) signaling pathway .

Photosynthesis and Senescence in Plants

The compound, when associated with the protein RACK1B, negatively regulates chlorophyll degradation, leading to a steady level of LHC-II isoform Lhcb1, an essential prerequisite for the state transition of photosynthesis for adaptation, and delays salinity-induced senescence .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-12-3-5-14(6-4-12)22(20,21)18(2)11-15(19)17-13-7-9-16-10-8-13/h3-10H,11H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQHWCDUOQAYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

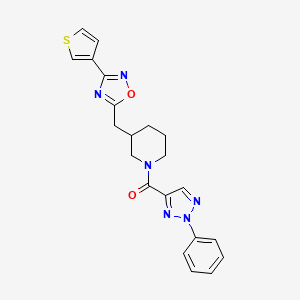

![7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2757340.png)

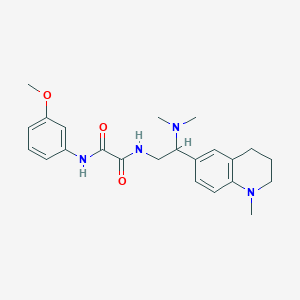

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)

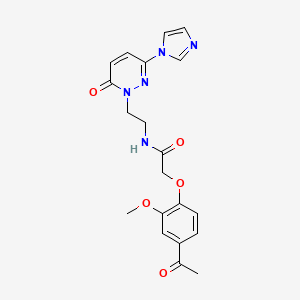

![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)

![3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2757350.png)